![molecular formula C16H23N3O B7538537 [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538537.png)
[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone, also known as MPMP, is a chemical compound that belongs to the class of pyrrolidinyl pyridine derivatives. It has been extensively studied for its potential as a therapeutic agent due to its unique chemical structure and pharmacological properties.
作用機序
The exact mechanism of action of [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. It has also been shown to regulate calcium signaling and reduce oxidative stress, which are implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of BDNF and NGF, which are involved in the growth and survival of neurons. It has also been shown to reduce oxidative stress and regulate calcium signaling, which are implicated in the pathogenesis of neurodegenerative diseases. In addition, [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
実験室実験の利点と制限
One of the advantages of using [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone is its potential toxicity, which may limit its use in certain experiments. Additionally, the exact mechanism of action of [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several potential future directions for research on [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone and its effects on neuronal function. Another area of interest is its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Future studies may focus on optimizing the structure of [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone to increase its potency and reduce its toxicity. Overall, [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone represents a promising area of research with potential applications in various areas of medicine.
合成法
The synthesis of [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone involves a multistep process that starts with the reaction of 3-methylpiperidine with 3-bromopyridine to form 6-(3-methylpiperidin-1-yl)pyridin-3-yl) bromide. This intermediate is then reacted with pyrrolidine and sodium hydride to yield [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone. The final product is obtained through purification by column chromatography.
科学的研究の応用
[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been studied for its potential therapeutic effects in various areas of medicine, including neurology, psychiatry, and oncology. Studies have shown that [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, oxidative stress, and apoptosis. [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-13-5-4-10-19(12-13)15-7-6-14(11-17-15)16(20)18-8-2-3-9-18/h6-7,11,13H,2-5,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURQAEXLKJIPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
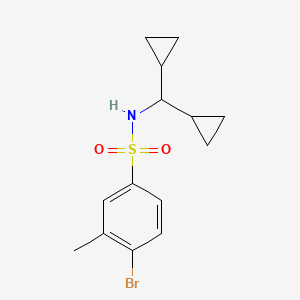
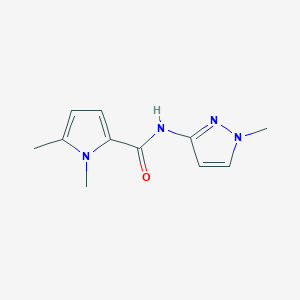
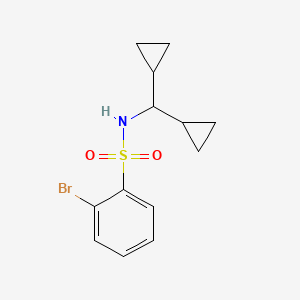
![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)
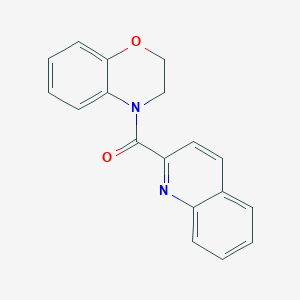
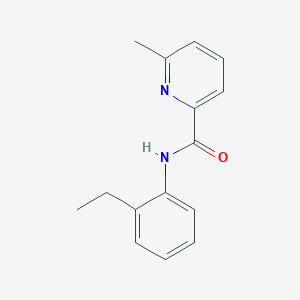
![[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone](/img/structure/B7538536.png)
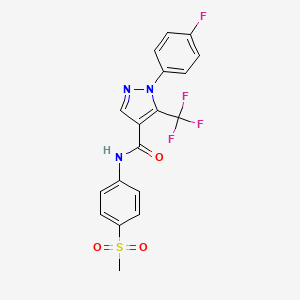
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7538565.png)